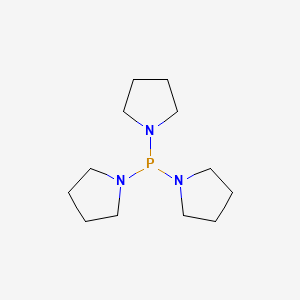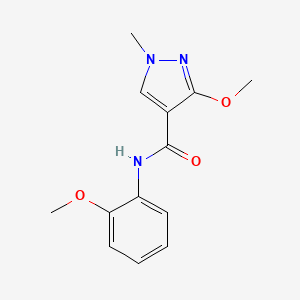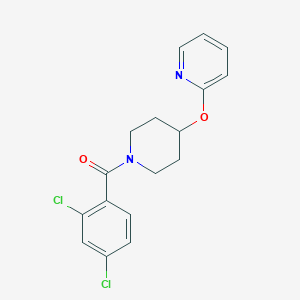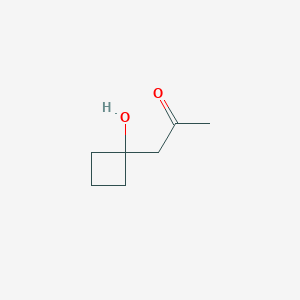
三(1-吡咯烷基)膦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(1-pyrrolidinyl)phosphine, also known as Tripyrrolidinophosphine, is an organic phosphorus compound with the chemical formula C12H24N3P . It is used as a monodentate P-donor ligand and a phosphitylation reagent for oligonucleotide synthesis .
Synthesis Analysis
Tris(1-pyrrolidinyl)phosphine is used as a phosphitylation reagent for oligonucleotide synthesis . It is also used in various types of coupling reactions, including Suzuki–Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of Tris(1-pyrrolidinyl)phosphine is represented by the formula C12H24N3P . The molecular weight is 241.31 .Chemical Reactions Analysis
Tris(1-pyrrolidinyl)phosphine is used in various types of reactions. It is a monodentate P-donor ligand and is used as a phosphitylation reagent for oligonucleotide synthesis . It is also used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical and Chemical Properties Analysis
Tris(1-pyrrolidinyl)phosphine is a liquid at room temperature . It has a density of 1.041 at 25 °C and 1.049 g/mL at 25 °C . The boiling point is 104 °C at 0.1 mmHg . The refractive index is n20/D 1.53 .科学研究应用
氢化反应催化剂
三(1-吡咯烷基)膦通常在有机合成中用作氢化反应的催化剂 . 它促进氢 (H2) 在有机化合物中的双键或三键上的加成,将不饱和化合物转化为其饱和对应物。
加成反应催化剂
除了氢化反应外,该化合物还用作各种加成反应的催化剂 . 这些反应涉及两个或多个分子的结合形成更大的分子,三(1-吡咯烷基)膦促进该过程。
还原反应催化剂
三(1-吡咯烷基)膦用作还原反应的催化剂 . 在这些反应中,它有助于分子、原子或离子的电子增益。
阴离子聚合
该化合物可以用作阴离子聚合的催化剂 . 这种聚合类型涉及由阴离子引发的单体的聚合。
塑料合成
三(1-吡咯烷基)膦也用于塑料的合成 . 它有助于聚合过程,导致塑料材料的形成。
有机金属催化
在有机金属化学领域,三(1-吡咯烷基)膦用作催化剂 . 它促进涉及有机金属化合物的各种反应。
寡核苷酸合成中的亚磷酸化试剂
三(1-吡咯烷基)膦用作寡核苷酸合成的亚磷酸化试剂 . 在这种情况下,它有助于将亚磷酰基引入分子中,这是寡核苷酸合成中的一个关键步骤。
各种偶联反应中的配体
该化合物用作各种偶联反应中的配体,包括Buchwald-Hartwig交叉偶联反应、Heck反应、Hiyama偶联、Negishi偶联、Sonogashira偶联、Stille偶联和Suzuki-Miyaura偶联 . 作为配体,它与中心金属原子结合形成配位络合物,在这些偶联反应中起着至关重要的作用。
作用机制
Target of Action
Tris(1-pyrrolidinyl)phosphine, also known as Tri(pyrrolidin-1-yl)phosphine, is a monodentate P-donor ligand . It primarily targets the phosphorous atom in the molecule, which plays a crucial role in its interaction with other compounds.
Mode of Action
The compound acts as a phosphitylation reagent for oligonucleotide synthesis . It interacts with its targets by donating a phosphorous atom, which results in the formation of a phosphonium salt. This interaction facilitates various coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Biochemical Pathways
The biochemical pathways affected by Tris(1-pyrrolidinyl)phosphine are primarily related to oligonucleotide synthesis . The downstream effects of these pathways include the formation of phosphonium salts, which are crucial intermediates in various coupling reactions.
Pharmacokinetics
Its physical properties such as boiling point (104 °c/01 mmHg) and density (1041 at 25 °C, 1049 g/mL at 25 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Tris(1-pyrrolidinyl)phosphine’s action are primarily related to its role as a phosphitylation reagent. It facilitates the formation of phosphonium salts, which are crucial intermediates in various coupling reactions .
Action Environment
The action, efficacy, and stability of Tris(1-pyrrolidinyl)phosphine can be influenced by various environmental factors. For instance, it should be stored in a combustible liquids storage class . Additionally, exposure to mist, gas, or vapors should be avoided, and personal protective equipment should be used when handling this compound .
安全和危害
Tris(1-pyrrolidinyl)phosphine should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. It should be kept away from open flames and high temperatures . In case of accidental ingestion or contact, immediate medical attention may be required .
属性
IUPAC Name |
tripyrrolidin-1-ylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLCAQHOZXYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)P(N2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5666-12-6 |
Source


|
| Record name | Tris(1-pyrrolidinyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)


![N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2467611.png)

![6-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2467614.png)

![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)




